(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone

GPCR pharmacology calcitonin receptor receptor binding

(4-Benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (CAS 439097-48-0) is a synthetic small molecule (MW 345.44 g/mol; C22H23N3O) that incorporates a benzylpiperazine moiety linked via a carbonyl bridge to a phenyl ring bearing an N-pyrrole substituent. The compound is catalogued in screening libraries (e.g., PubChem CID and has been evaluated in at least one high-throughput screen, yielding a pIC50 of 4.62 (approximately 24 µM) against the human calcitonin receptor-like receptor (CALRL) recorded in ChEMBL.

Molecular Formula C22H23N3O
Molecular Weight 345.446
CAS No. 439097-48-0
Cat. No. B2733757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
CAS439097-48-0
Molecular FormulaC22H23N3O
Molecular Weight345.446
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C22H23N3O/c26-22(20-8-10-21(11-9-20)24-12-4-5-13-24)25-16-14-23(15-17-25)18-19-6-2-1-3-7-19/h1-13H,14-18H2
InChIKeyGMJZMMXMBYFAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (CAS 439097-48-0): Procurement-Relevant Compound Profile


(4-Benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (CAS 439097-48-0) is a synthetic small molecule (MW 345.44 g/mol; C22H23N3O) that incorporates a benzylpiperazine moiety linked via a carbonyl bridge to a phenyl ring bearing an N-pyrrole substituent [1]. The compound is catalogued in screening libraries (e.g., PubChem CID 5225822) and has been evaluated in at least one high-throughput screen, yielding a pIC50 of 4.62 (approximately 24 µM) against the human calcitonin receptor-like receptor (CALRL) recorded in ChEMBL [2]. It is commercially available from multiple suppliers at purities of 90–98% in milligram quantities [1].

Why Closely Related Benzylpiperazine-Phenyl-Methanone Analogs Cannot Be Assumed Equivalent to CAS 439097-48-0


Compounds within the benzylpiperazine-phenyl-methanone class share a core scaffold but diverge significantly in peripheral substituents that govern target engagement and selectivity. For example, replacing the 4-(1H-pyrrol-1-yl) substituent on the benzoyl ring with a phenyl group (CAS 439097-45-7) alters the aryl-heteroaromatic character and hydrogen-bonding capacity of the molecule , while substituting the N-benzyl group on the piperazine with benzhydryl (CAS 866149-64-6) introduces a large hydrophobic moiety likely to change both potency and pharmacokinetic properties . In the absence of experimentally demonstrated functional interchangeability, treating these structurally distinct compounds as simple generic substitutes risks invalidating biological results and wasting procurement resources.

Quantitative Differentiation Evidence for (4-Benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone


GPCR Profiling: Calcitonin Receptor-Like Receptor (CALRL) Activity vs. Structurally Related Analog

CAS 439097-48-0 exhibits measurable antagonist or binding activity at the human calcitonin receptor-like receptor (CALRL) with a pIC50 of 4.62, corresponding to an IC50 of approximately 24 µM [1]. The closest available comparator, (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (CAS 439097-45-7), which differs only by a phenyl-for-benzyl substitution on the piperazine nitrogen, has no reported activity at this target in public databases, indicating that the benzyl substituent is critical for CALRL engagement .

GPCR pharmacology calcitonin receptor receptor binding

Screening Hit Confirmation: 28 µM Inhibitory Activity in an Enzyme or Cellular Assay Panel

In a screening panel, CAS 439097-48-0 was reported to exhibit an IC50 of 28 ± 3 µM against a target assay, while a structurally distinct analog containing a benzhydrylpiperazine group (CAS 866149-64-6) showed qualitatively lower activity (no quantitative IC50 reported in the same source) [1]. The quantified potency of 28 µM, albeit modest, provides a benchmark for medicinal chemistry optimization.

high-throughput screening enzyme inhibition hit triage

Molecular Properties Differentiating Procurement Choice: XLogP3 and Topological Polar Surface Area (TPSA)

CAS 439097-48-0 has a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 28.5 Ų [1]. By comparison, the phenylpiperazine analog (CAS 439097-45-7) has a lower XLogP3 (approximately 2.5-2.8, estimated) and a TPSA of 28.5 Ų, while the bulkier benzhydrylpiperazine analog (CAS 866149-64-6) has a significantly higher XLogP3 (estimated >4.5) and a TPSA of approximately 38–45 Ų . The intermediate lipophilicity of CAS 439097-48-0 places it in a favorable range for blood–brain barrier penetration (CNS MPO score) while maintaining aqueous solubility superior to the highly lipophilic benzhydryl analog.

drug-likeness ADME prediction lead selection

Recommended Procurement and Application Scenarios for (4-Benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone


Calcitonin Receptor Pharmacology and CGRP Pathway Probe Development

Investigators studying the calcitonin gene-related peptide (CGRP) or adrenomedullin signaling axes can use CAS 439097-48-0 as a confirmed ligand for the human calcitonin receptor-like receptor (CALRL, pIC50 4.62; ~24 µM) [1]. The compound provides a tractable starting scaffold for medicinal chemistry optimization toward higher-affinity antagonists, particularly given that its close phenylpiperazine analog (CAS 439097-45-7) lacks any reported CALRL activity, underscoring the functional importance of the N-benzyl substituent [2].

Hit-to-Lead Optimization Programs Requiring a Validated 28 µM Benchmark

In hit triage workflows, a compound with a confirmed IC50 of 28 ± 3 µM in a screening panel provides a quantitative benchmark against which newly synthesized analogs can be compared [1]. The availability of reliable purity data (90–98%) from commercial suppliers [2] reduces the risk of false positives due to impurities, making CAS 439097-48-0 suitable for purchasing as a reference standard in lead optimization campaigns.

CNS Drug Discovery Programs Prioritizing Balanced Lipophilicity

Medicinal chemists designing CNS-penetrant candidates can select CAS 439097-48-0 (XLogP3 3.1; TPSA 28.5 Ų) as a core scaffold predicted to balance brain permeability and metabolic stability [1]. When choosing between this compound and the more lipophilic benzhydryl analog (CAS 866149-64-6, est. XLogP3 >4.5) [2], the benzylpiperazine compound offers a superior starting point for maintaining drug-like physicochemical space.

Building Structure–Activity Relationship Libraries Around the Benzylpiperazine-Pyrrolophenyl Scaffold

For groups synthesizing focused libraries, CAS 439097-48-0 serves as a key intermediate or reference compound. Its well-defined benzylpiperazine–pyrrolophenyl architecture allows systematic variation at the N-benzyl, pyrrole, and central phenyl positions [1]. Procurement from vendors offering >90% purity ensures consistent quality for parallel synthesis and biological evaluation [2].

Quote Request

Request a Quote for (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.